Trioxidosulfidosulfate(.1-)
Description
Trioxidosulfidosulfate(.1−) (S₂O₃•−) is a sulfur-oxygen anion characterized by a mixed oxidation state and a radical nature due to the presence of an unpaired electron (denoted by •) . Its IUPAC name, trioxido-1κ³O-disulfate(S−S)(•1−), reflects its structure: a central sulfur atom bonded to three oxygen atoms (trioxido) and another sulfur atom (sulfido), forming a disulfide linkage (S−S). The overall charge is −1, distinguishing it from more common sulfur-oxygen anions like sulfate (SO₄²−) and thiosulfate (S₂O₃²−). This compound is primarily studied in radical chemistry and intermediates in redox reactions .
Properties
IUPAC Name |
hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDFWKWKRSZHF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=S)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO3S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Sulfur-Oxygen Compounds
Structural and Chemical Properties
The table below summarizes key differences between trioxidosulfidosulfate(.1−) and related compounds:
Key Observations:
- Charge and Stability : Trioxidosulfidosulfate(.1−) is less stable than thiosulfate (S₂O₃²−) due to its radical nature and higher reactivity .
- Bonding : Unlike sulfate and sulfite, trioxidosulfidosulfate(.1−) features a sulfur-sulfur bond, similar to thiosulfate. However, the radical electron localizes on the terminal sulfur, altering its redox behavior .
Research Findings
Trioxidosulfidosulfate(.1−) :
Thiosulfate :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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